molecular formula C23H20F3N5O7 B2983556 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate CAS No. 1351643-60-1

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2983556
CAS No.: 1351643-60-1
M. Wt: 535.436
InChI Key: VJSCHCGSKGAZMS-UHFFFAOYSA-N
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Description

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the trifluoromethyl group, and the coupling of the azetidine moiety. Key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling of the Azetidine Moiety: This can be done using azetidine derivatives and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may yield amine derivatives.

Scientific Research Applications

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine moiety may further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide
  • 4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate

Uniqueness

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is unique due to the presence of the oxalate group, which can enhance its solubility and stability. Additionally, the combination of the trifluoromethyl group, oxadiazole ring, and azetidine moiety provides a unique set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

oxalic acid;4-[[2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O3.C2H2O4/c22-21(23,24)15-3-1-2-13(8-15)19-27-20(32-28-19)14-9-29(10-14)11-17(30)26-16-6-4-12(5-7-16)18(25)31;3-1(4)2(5)6/h1-8,14H,9-11H2,(H2,25,31)(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCHCGSKGAZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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